Gepotidacin Gepotidacin Gepotidacin has been used in trials studying the treatment of Gonorrhea, Infections, Bacterial, and Infections, Respiratory Tract.
Brand Name: Vulcanchem
CAS No.: 1075236-89-3
VCID: VC0528826
InChI: InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
SMILES: C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Molecular Formula: C24H28N6O3
Molecular Weight: 448.5 g/mol

Gepotidacin

CAS No.: 1075236-89-3

Cat. No.: VC0528826

Molecular Formula: C24H28N6O3

Molecular Weight: 448.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gepotidacin - 1075236-89-3

Specification

CAS No. 1075236-89-3
Molecular Formula C24H28N6O3
Molecular Weight 448.5 g/mol
IUPAC Name (3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Standard InChI InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
Standard InChI Key PZFAZQUREQIODZ-LJQANCHMSA-N
Isomeric SMILES C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6
SMILES C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Canonical SMILES C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Appearance Solid powder

Introduction

Mechanism of Action and Enzymatic Targeting

Dual Inhibition of Gyrase and Topoisomerase IV

Gepotidacin disrupts bacterial DNA replication by simultaneously targeting gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and decatenation. Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, gepotidacin induces single-stranded breaks (SSBs) without significant double-stranded cleavage . Structural studies indicate that the compound interacts with GyrA Pro35 and ParC Asp79 residues, critical for DNA binding and catalytic activity .

In E. coli, gepotidacin exhibits sub-μM inhibitory concentrations (IC50) for both enzymes:

  • Gyrase: IC50 = 0.21 μM (supercoiling inhibition)

  • Topoisomerase IV: IC50 = 0.18 μM (decatenation inhibition)

The balanced targeting is reflected in cellular studies, where gepotidacin’s minimum inhibitory concentration (MIC) remains low (≤2 μg/mL) against wild-type strains .

MutationEffect on Gepotidacin Activity
GyrA P35L4-fold increase in IC50 for supercoiling inhibition
ParC D79N8-fold reduction in DNA cleavage efficiency
Dual mutation32-fold increase in MIC (from 0.5 μg/mL to 16 μg/mL)

This dual-target requirement contrasts sharply with fluoroquinolones, where single mutations in gyrase often suffice for resistance .

Clinical Development and Efficacy

Phase III Trial Outcomes

The EAGLE-2 and EAGLE-3 trials enrolled 3,200 female patients with uUTIs, comparing gepotidacin (1,500 mg twice daily) to nitrofurantoin (100 mg twice daily) :

ParameterGepotidacin (n=1,532)Nitrofurantoin (n=1,568)
Therapeutic Success58.5%43.6%*
Microbiological Eradication52.1%36.8%
Adverse Events28% (mostly mild)22%

*EAGLE-3 demonstrated statistical superiority (p<0.001) .

Pharmacokinetic and Pharmacodynamic Profile

Absorption and Distribution

Following oral administration, gepotidacin achieves peak plasma concentrations (Cmax) of 4.2 μg/mL within 2 hours, with an absolute bioavailability of 45% . Steady-state exposure is reached by Day 3, with a 40% accumulation index . The volume of distribution (172.9 L) suggests extensive tissue penetration, including urinary tract tissues .

Metabolism and Excretion

Gepotidacin undergoes CYP3A4-mediated oxidation, producing inactive metabolites. Renal excretion accounts for 7.5–19.9% of the dose, increasing with hepatic impairment :

Hepatic FunctionRenal Clearance (L/h)Urinary Excretion (%)
Normal33.47.5
Moderate Impairment38.911.2
Severe Impairment50.819.9

Saliva concentrations correlate linearly with plasma levels, suggesting potential utility in therapeutic drug monitoring .

Comparative Analysis with Existing Therapies

Advantages Over Fluoroquinolones and Nitrofurantoin

  • Resistance Profile: Dual-targeting reduces resistance risk compared to fluoroquinolones (single-target) .

  • Safety: No QT prolongation or tendinopathy risks associated with fluoroquinolones .

  • Efficacy: Superior microbiological eradication rates vs. nitrofurantoin (52.1% vs. 36.8%) .

Limitations and Considerations

  • Hepatic Adjustment: Severe impairment increases AUC by 1.7-fold, necessitating dose reduction .

  • Drug Interactions: CYP3A4 inducers (e.g., rifampin) may reduce gepotidacin exposure .

Future Directions and Antimicrobial Stewardship

Gepotidacin’s novel mechanism aligns with WHO priorities for new antibiotics addressing multidrug-resistant pathogens. Ongoing studies explore its utility in gonorrhea and complicated UTIs, leveraging its high urinary concentrations . Antimicrobial stewardship programs may prioritize gepotidacin for patients with recurrent uUTIs or fluoroquinolone contraindications .

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